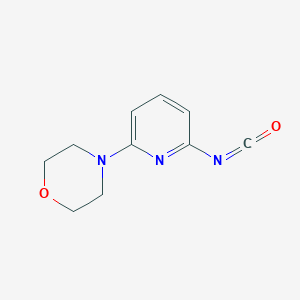

4-(6-Isocyanatopyridin-2-yl)morpholine

Descripción general

Descripción

Métodos De Preparación

The synthesis of 4-(6-Isocyanatopyridin-2-yl)morpholine typically involves the reaction of 6-chloropyridine-2-carbonitrile with morpholine under specific conditions . The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The isocyanate group undergoes hydrolysis in aqueous environments, forming unstable carbamic acid intermediates that decompose into amines and carbon dioxide .

Reaction equation :

\text{C}_{10}\text{H}_{11}\text{N}_3\text{O}_2+\text{H}_2\text{O}\rightarrow \text{C}_{10}\text{H}_{13}\text{N}_3\text{O}_3\(\text{carbamic acid})\rightarrow \text{C}_{10}\text{H}_{12}\text{N}_2\text{O}+\text{CO}_2\uparrow

Key characteristics :

-

Conditions : Protic solvents (e.g., water, alcohols), room temperature .

-

Hazard : Exothermic reaction; releases CO₂ gas, requiring vented systems .

Reaction with Amines

Isocyanates react with primary/secondary amines to form substituted ureas. This reaction is critical in polymer chemistry and drug conjugation .

General mechanism :

Example reaction :

| Reactant | Product Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| Primary Amines | Ureas | RT, anhydrous | 70–90% | |

| Secondary Amines | Disubstituted Ureas | 40–60°C | 65–85% |

Reaction with Alcohols

Alcohols react with isocyanates to yield urethanes (carbamates) .

Reaction equation :

Key data :

Side reactions :

Cycloaddition and Polymerization

The isocyanate group participates in [2+2] cycloadditions with alkenes and polymerizes under specific conditions:

Diels-Alder Reactions

With electron-deficient dienes (e.g., maleic anhydride):

Applications : Synthesis of polyurethane precursors .

Polymerization

Self-polymerization :

Unexplored Reactivity and Research Gaps

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(6-Isocyanatopyridin-2-yl)morpholine has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Research indicates that compounds containing isocyanate groups can exhibit anticancer properties. Studies have explored the synthesis of derivatives of this compound aimed at enhancing efficacy against various cancer cell lines .

- Antimicrobial Properties : The compound has been investigated for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. Its structural features allow it to interact with biological targets effectively .

Material Science

The unique chemical structure of this compound allows it to be utilized in the development of advanced materials:

- Polymer Synthesis : The isocyanate functionality facilitates the formation of polyurethanes and other polymeric materials. These polymers can be tailored for specific applications, including coatings and adhesives that require durability and chemical resistance .

- Nanocomposites : Incorporating this compound into nanocomposite materials has been explored, aiming to enhance mechanical properties and thermal stability through chemical bonding at the nanoscale .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis:

- Intermediate in Synthesis : It acts as an intermediate in synthesizing more complex organic molecules, particularly those involving heterocycles or biologically active compounds. Its reactivity allows for various transformations, including nucleophilic additions and cycloadditions .

Biological Research

The compound's interactions with biological systems have been studied extensively:

- Enzyme Inhibition Studies : Investigations into how this compound affects enzyme activity have revealed potential pathways for drug development targeting specific diseases .

- Cell Signaling Pathways : Research has shown that this compound can influence cell signaling pathways, which could lead to therapeutic applications in treating diseases such as diabetes and neurodegenerative disorders .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential anticancer and antimicrobial properties; synthesis of bioactive compounds |

| Material Science | Used in polymer synthesis and nanocomposite development |

| Chemical Synthesis | Acts as an intermediate for synthesizing complex organic molecules |

| Biological Research | Studies on enzyme inhibition and effects on cell signaling pathways |

Table 2: Key Research Findings

Mecanismo De Acción

The mechanism of action of 4-(6-Isocyanatopyridin-2-yl)morpholine involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on target molecules, leading to the formation of stable covalent bonds . This reactivity is exploited in various applications, including drug synthesis and polymer development .

Comparación Con Compuestos Similares

4-(6-Isocyanatopyridin-2-yl)morpholine can be compared with other similar compounds such as:

- 6-(Morpholin-4-yl)pyridin-2-yl isocyanate

- 2-Isocyanato-6-(morpholin-4-yl)pyridine

These compounds share similar structural features and reactivity profiles but may differ in their specific applications and reactivity under certain conditions . The uniqueness of this compound lies in its specific reactivity and applications in drug synthesis and polymer development.

Actividad Biológica

4-(6-Isocyanatopyridin-2-yl)morpholine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 884507-15-7

The compound features a pyridine ring substituted with an isocyanate group and a morpholine moiety, which contributes to its reactivity and potential interactions with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, particularly in relation to enzyme inhibition and receptor modulation.

- Enzyme Inhibition :

- Antimicrobial Properties :

- Neuropharmacological Activity :

Toxicity Profile

The toxicity of this compound has been assessed through various studies:

- Acute Toxicity : Initial assessments indicate that the compound is harmful upon skin contact and inhalation, necessitating careful handling in laboratory settings .

- Repeated Dose Toxicity : In animal studies, exposure to high doses resulted in significant adverse effects on respiratory epithelium and olfactory functions, suggesting a need for caution regarding long-term exposure .

Case Study 1: Anticancer Applications

A recent study explored the use of this compound as a potential therapeutic agent in cancer treatment. The compound was tested on various cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations. The study indicated that the compound could induce apoptosis in cancer cells through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results showed that this compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This positions the compound as a promising candidate for further development as an antimicrobial agent.

Research Findings Summary Table

Propiedades

IUPAC Name |

4-(6-isocyanatopyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c14-8-11-9-2-1-3-10(12-9)13-4-6-15-7-5-13/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYZXDNHAQDJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=N2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594497 | |

| Record name | 4-(6-Isocyanatopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-15-7 | |

| Record name | 4-(6-Isocyanato-2-pyridinyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884507-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6-Isocyanatopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Morpholin-4-ylpyridin-2-yl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.